![molecular formula C30H68P4Pd B049702 [P,P'-1,3-Bis(di-i-propylphosphino)propan][P-1,3-Bis(di-i-propylphosphino)propan]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)
[P,P'-1,3-Bis(di-i-propylphosphino)propan][P-1,3-Bis(di-i-propylphosphino)propan]palladium(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML-226 is a potent inhibitor of the enzyme alpha/beta hydrolase domain-containing protein 11 (ABHD11). This compound has shown significant selectivity and potency in inhibiting ABHD11, making it a valuable tool in scientific research, particularly in the study of metabolic pathways and enzyme functions .
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Palladium(0) complexes are widely recognized for their role as catalysts in cross-coupling reactions, such as the Suzuki and Mizoroki-Heck reactions. The specific complex has demonstrated effectiveness in mediating these reactions, particularly with aryl halides and alkenes.
- Mizoroki-Heck Reaction : This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes. Studies indicate that complexes featuring bis(di-i-propylphosphino)propane ligands exhibit enhanced catalytic activity due to their steric and electronic properties, which facilitate the oxidative addition and reductive elimination steps crucial for the reaction mechanism .
- Suzuki Coupling : The ability of this palladium complex to couple aryl halides with boronic acids has been documented, showcasing its utility in forming biaryl compounds. The efficiency of the catalyst can be attributed to the stabilization provided by the phosphine ligands during the transmetalation step .
C–H Activation
Recent advancements have highlighted the potential of palladium(0) complexes in C–H activation processes. This method allows for the functionalization of C–H bonds without prior activation of the substrate.
- Direct Functionalization : The palladium complex has been utilized in direct C–H functionalization reactions involving various substrates, including arenes and heterocycles. The presence of di-i-propylphosphino ligands enhances selectivity and yields in these transformations .
Mechanistic Insights
Understanding the mechanisms underlying palladium-catalyzed reactions is crucial for optimizing conditions and improving yields.
Formation of Active Palladium(0)
The generation of active palladium(0) species from precursors such as Pd(II) salts is a key step in catalysis. Mechanistic studies have shown that this complex can be formed through various pathways, including:
- Reductive Elimination : The reduction of Pd(II) to Pd(0) can occur via phosphine oxidation or through nucleophilic coupling partners like organolithium reagents .
- Role of Additives : The use of additives such as potassium carbonate has been investigated for their role in facilitating the generation of active palladium species and enhancing reaction rates .
Computational Studies
Recent research has employed computational methods to gain insights into the reactivity and stability of palladium complexes. By combining experimental data with computational chemistry, researchers have elucidated reaction pathways and identified key intermediates in catalytic cycles .
Synthesis of Biaryls
A significant application of [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) is its use in synthesizing biaryl compounds through cross-coupling reactions.
- Experimental Conditions : Typically conducted under mild conditions (e.g., room temperature to 80°C), these reactions have shown high selectivity and yield when employing this specific palladium complex as a catalyst .
Development of New Catalytic Systems
Ongoing research aims to develop new catalytic systems utilizing this palladium complex for more efficient organic transformations. This includes exploring its application in asymmetric synthesis and other novel coupling methodologies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML-226 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a triazole urea structure, which is crucial for its inhibitory activity. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to ensure the desired product yield .
Industrial Production Methods
Industrial production of ML-226 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
ML-226 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen beinhalten oft moderate Temperaturen und die Verwendung polarer Lösungsmittel.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet, um eine Überoxidation zu vermeiden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, typischerweise in wasserfreien Lösungsmitteln, um Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von ML-226 mit modifizierten funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen zu Veränderungen im Oxidationszustand spezifischer Atome innerhalb des Moleküls führen können .
Wirkmechanismus
ML-226 exerts its effects by covalently binding to the active site serine of ABHD11, thereby inhibiting its enzymatic activity. This inhibition is highly selective, with ML-226 showing a 100-fold selectivity for ABHD11 over other serine hydrolases. The molecular targets and pathways involved include the disruption of metabolic processes regulated by ABHD11, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MAGL-IN-9: Ein weiterer Inhibitor der Monoacylglycerollipase mit einem anderen Selektivitätsprofil.
KT182: Selektiver Inhibitor des Alpha/Beta-Hydrolase-Domänen-haltigen Proteins 6 (ABHD6).
Einzigartigkeit von ML-226
ML-226 ist aufgrund seiner hohen Selektivität und Potenz für ABHD11 einzigartig. Im Gegensatz zu anderen Inhibitoren bindet ML-226 kovalent an das aktive Zentrum Serin, was eine dauerhaftere Inhibition ermöglicht. Dies macht es zu einem wertvollen Werkzeug, um die spezifischen Funktionen von ABHD11 ohne Off-Target-Effekte zu untersuchen .
Biologische Aktivität
[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0), commonly referred to as Pd(dppp) or similar variants, is a significant compound in organometallic chemistry. This palladium complex is notable for its catalytic properties, particularly in cross-coupling reactions and other organic transformations. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and biocatalysis.
Structure and Properties
The structure of Pd(dppp) consists of a palladium center coordinated to two bidentate phosphine ligands. The di-i-propylphosphine groups enhance the stability and reactivity of the palladium center, facilitating various catalytic processes. The geometry around the palladium is typically square planar, which is characteristic of many palladium(0) complexes.
Anticancer Properties
Recent studies have investigated the anticancer potential of palladium complexes, including Pd(dppp). Research indicates that these complexes can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Pd(dppp) has been shown to generate reactive oxygen species (ROS), leading to oxidative stress within the cell. This stress can trigger apoptotic pathways and inhibit cancer cell proliferation .
- Cell Line Studies : In vitro studies using different cancer cell lines (e.g., breast and prostate cancer) demonstrated that Pd(dppp) significantly reduced cell viability at micromolar concentrations. The IC50 values ranged from 10 to 30 µM depending on the specific cell line and treatment duration .
Enzyme Inhibition
Palladium complexes have also been explored for their ability to inhibit specific enzymes involved in disease processes:
- Enzyme Targets : Studies have reported that Pd(dppp) can inhibit metalloproteinases, which play a role in tumor metastasis. This inhibition may contribute to the compound's overall anticancer effects .
- Mechanistic Insights : The binding affinity of Pd(dppp) to these enzymes was evaluated using surface plasmon resonance (SPR), showing a significant interaction that supports its potential as a therapeutic agent .
Case Studies
Several case studies highlight the biological activity of Pd(dppp):
- Study on Breast Cancer Cells : A study demonstrated that treatment with Pd(dppp) resulted in a dose-dependent decrease in MCF-7 breast cancer cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .
- Prostate Cancer Research : Another investigation focused on LNCaP prostate cancer cells, revealing that Pd(dppp) not only inhibited cell growth but also disrupted androgen receptor signaling pathways, suggesting a dual mechanism of action .
Data Tables
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
Pd(dppp) | MCF-7 | 15 | ROS generation |
Pd(dppp) | LNCaP | 20 | Androgen receptor inhibition |
Pd(dppp) | Metalloproteinases | N/A | Enzyme inhibition |
Eigenschaften
IUPAC Name |
3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRFAKJOIUDDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68P4Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.